3-Chloro-2-iodoaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

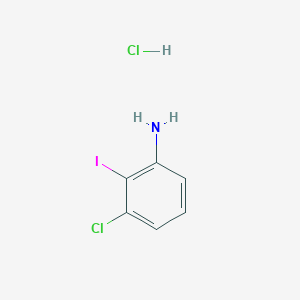

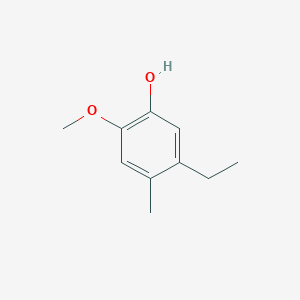

3-Chloro-2-iodoaniline is a chemical compound with the molecular formula C6H5ClIN . It has an average mass of 253.468 Da and a monoisotopic mass of 252.915512 Da .

Synthesis Analysis

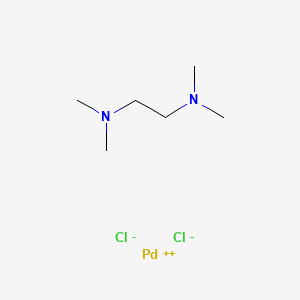

The synthesis of anilines like 3-Chloro-2-iodoaniline often involves various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions through arynes intermediates . Palladium-catalyzed methods are also commonly used, which include reactions of secondary amines, primary amines, and ammonia equivalents .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-iodoaniline consists of a benzene ring substituted with a chlorine atom, an iodine atom, and an amine group .Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-2-iodoaniline can be complex and varied. They often involve palladium-catalyzed amination of aryl halides . The reactions can also involve secondary amines, primary amines, and ammonia equivalents .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2-iodoaniline include an average mass of 253.468 Da and a monoisotopic mass of 252.915512 Da .Safety and Hazards

While specific safety and hazard data for 3-Chloro-2-iodoaniline is not available, it’s important to handle all chemical substances with care. For example, 4-Chloroaniline, a related compound, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, and it’s very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

3-Chloro-2-iodoaniline hydrochloride is primarily used in the synthesis of antidepressant molecules . The primary targets of this compound are the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

The compound interacts with its targets by influencing the synthesis of key structural motifs included in antidepressant drugs . It is involved in the metal-catalyzed reactions that are crucial for the synthesis of these motifs .

Biochemical Pathways

The compound affects the noradrenergic, dopaminergic, and serotonergic systems . These systems are responsible for the release of monoamine neurotransmitters, which are crucial for mood regulation .

Pharmacokinetics

The compound is expected to have good gi absorption and bbb permeability based on its physicochemical properties . Its ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the alleviation of symptoms and enhancement of the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using medications synthesized from this compound .

Action Environment

The action, efficacy, and stability of 3-Chloro-2-iodoaniline hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability

properties

IUPAC Name |

3-chloro-2-iodoaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSVDHOJDSPZCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-iodoaniline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7981283.png)

![(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol](/img/structure/B7981326.png)

![(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B7981362.png)